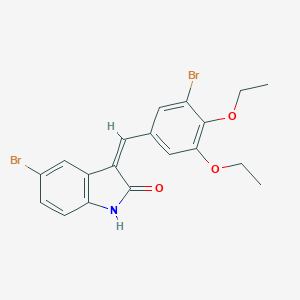![molecular formula C27H24ClNO4 B307878 8-[(2-Chlorobenzyl)oxy]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline](/img/structure/B307878.png)
8-[(2-Chlorobenzyl)oxy]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(2-Chlorobenzyl)oxy]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline is a synthetic compound that belongs to the quinoline family. It has been the subject of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
8-[(2-Chlorobenzyl)oxy]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity. In addition, it has been investigated as a potential antibacterial agent.
Mécanisme D'action
The mechanism of action of 8-[(2-Chlorobenzyl)oxy]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline varies depending on its application. In anticancer studies, it has been shown to induce apoptosis in cancer cells by activating the caspase cascade. In Alzheimer's disease studies, it inhibits acetylcholinesterase activity, leading to an increase in acetylcholine levels in the brain. In antibacterial studies, it disrupts bacterial cell wall synthesis and inhibits bacterial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-[(2-Chlorobenzyl)oxy]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline vary depending on its application. In anticancer studies, it has been shown to inhibit cancer cell growth and induce apoptosis. In Alzheimer's disease studies, it has been shown to improve cognitive function and memory. In antibacterial studies, it has been shown to inhibit bacterial growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 8-[(2-Chlorobenzyl)oxy]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline in lab experiments include its synthetic availability, moderate yield, and potential applications in various fields. However, its limitations include its moderate yield, low solubility, and potential toxicity.
Orientations Futures
There are several future directions for research on 8-[(2-Chlorobenzyl)oxy]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline. In medicinal chemistry, further studies are needed to investigate its potential as an anticancer agent and treatment for Alzheimer's disease. In antibacterial studies, further research is needed to determine its effectiveness against different bacterial strains and its potential for developing resistance. In addition, further studies are needed to investigate its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of 8-[(2-Chlorobenzyl)oxy]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline involves the reaction between 2-chlorobenzyl chloride and 2-(3,4,5-trimethoxyphenyl)acetonitrile in the presence of anhydrous potassium carbonate, followed by cyclization with 8-hydroxyquinoline. The yield of the synthesis is moderate, and the purity of the product can be improved by recrystallization.
Propriétés
Nom du produit |
8-[(2-Chlorobenzyl)oxy]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline |
|---|---|
Formule moléculaire |
C27H24ClNO4 |
Poids moléculaire |
461.9 g/mol |
Nom IUPAC |
8-[(2-chlorophenyl)methoxy]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C27H24ClNO4/c1-30-24-15-18(16-25(31-2)27(24)32-3)11-13-21-14-12-19-8-6-10-23(26(19)29-21)33-17-20-7-4-5-9-22(20)28/h4-16H,17H2,1-3H3/b13-11+ |
Clé InChI |
KFIVKIZSTOQABH-ACCUITESSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=NC3=C(C=CC=C3OCC4=CC=CC=C4Cl)C=C2 |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=NC3=C(C=CC=C3OCC4=CC=CC=C4Cl)C=C2 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=CC2=NC3=C(C=CC=C3OCC4=CC=CC=C4Cl)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methylphenyl acetate](/img/structure/B307795.png)
![6-(5-Bromo-2-methoxyphenyl)-3-(ethylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307796.png)
![3-(Ethylsulfanyl)-6-{3-nitrophenyl}-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307797.png)
![5-Ethyl-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307798.png)
![3-[(4-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307799.png)
![7-Acetyl-3-(allylsulfanyl)-6-{4-nitrophenyl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307800.png)
![3-[(2-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307801.png)
![6-[4-(Benzyloxy)-3-ethoxy-5-iodophenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307803.png)
![2-Methoxy-4-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenyl propanoate](/img/structure/B307804.png)
![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307811.png)

![(5Z)-2-(4-fluoroanilino)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307814.png)
![(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307816.png)
